molecular formula C8H12N2OS B14772071 2-amino-N-(thiophen-3-ylmethyl)propanamide

2-amino-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B14772071
M. Wt: 184.26 g/mol
InChI Key: GAJDYLDFQIFOAH-UHFFFAOYSA-N
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Description

2-amino-N-(thiophen-3-ylmethyl)propanamide is an organic compound that belongs to the class of amides It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(thiophen-3-ylmethyl)propanamide typically involves the reaction of thiophene derivatives with appropriate amine and amide precursors. One common method is the reaction of thiophene-3-carboxaldehyde with 2-amino-propanamide under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-amino-N-(thiophen-3-ylmethyl)propanamine.

    Substitution: Various substituted amides or amines depending on the reagents used.

Scientific Research Applications

2-amino-N-(thiophen-3-ylmethyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(thiophen-3-ylmethyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene ring can interact with aromatic residues in proteins, while the amide group can form hydrogen bonds, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(thiophen-2-ylmethyl)propanamide
  • (S)-2-amino-3-phenyl-N-(thiophen-2-ylmethyl)propanamide
  • (2S)-2-amino-3-phenyl-N-(thiophen-2-ylmethyl)propanamide

Uniqueness

2-amino-N-(thiophen-3-ylmethyl)propanamide is unique due to the specific positioning of the thiophene ring and the propanamide backbone. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-amino-N-(thiophen-3-ylmethyl)propanamide

InChI

InChI=1S/C8H12N2OS/c1-6(9)8(11)10-4-7-2-3-12-5-7/h2-3,5-6H,4,9H2,1H3,(H,10,11)

InChI Key

GAJDYLDFQIFOAH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CSC=C1)N

Origin of Product

United States

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